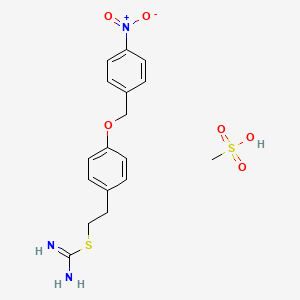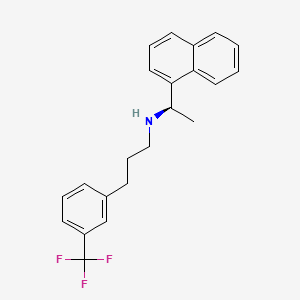![molecular formula C17H18ClN5NaO7PS B1662292 8-CPT-2Me-cAMP ナトリウム塩;9-[(4aR,6R,7R,7aR)-7-メトキシ-2-オキシド-2-オキソ-4a,6,7,7a-テトラヒドロ-4H-フロ[3,2-d][1,3,2]ジオキサホスフィニン-6-イル]-8-(4-クロロフェニル)スルファニルプリン-6-アミン;水和物 CAS No. 634207-53-7](/img/structure/B1662292.png)
8-CPT-2Me-cAMP ナトリウム塩;9-[(4aR,6R,7R,7aR)-7-メトキシ-2-オキシド-2-オキソ-4a,6,7,7a-テトラヒドロ-4H-フロ[3,2-d][1,3,2]ジオキサホスフィニン-6-イル]-8-(4-クロロフェニル)スルファニルプリン-6-アミン;水和物
説明
Exchange proteins activated by cAMP (Epacs) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.1 8-pCPT-2'-O-Me-Cyclic AMP is an 8-(4-chlorophenylthio) analog of cAMP that activates Epacs (AC50 = 1.8 µM). It is a super-activator of Epacs in that it dissociates GDP from Rap1 more strongly than the natural Epac agonist, cAMP. 8-pCPT-2'-O-Me-cAMP is strongly selective for Epac over the cAMP-activated kinase PKA. It does not discriminate between Epac1 and Epac2 and is used extensively to elucidate the roles of these Rap GEFs in cell function.
Selective activator of Epac, the cAMP-sensitive guanine nucleotide-exchange factor for Rap1 and Rap2. Activates Epac1 (EC50 = 2.2 μM), but not PKA (EC50 > 10 μM). Stimulates Epac-mediated Ca2+-mediated Ca2+ release in pancreatic β-cells in vitro.
科学的研究の応用
8-CPT-2Me-cAMP ナトリウム塩: 科学研究への応用
1. 環状AMP活性化交換タンパク質 (Epac) の活性化 8-CPT-2Me-cAMP ナトリウム塩は、Epacの選択的な活性化剤です。Epacとは、小GTPアーゼであるRap1およびRap2に対する環状AMP感受性グアニンヌクレオチド交換因子 (GEF) です。 この活性化は、PKAを活性化しないため重要であり、PKA関連機構の干渉なしに環状AMP媒介シグナル伝達経路を研究するための有用なツールとなります .
膵臓β細胞における役割: この化合物は、インビトロで膵臓β細胞において、Epac媒介カルシウム放出を刺激します。 これは、カルシウムシグナル伝達はインスリン分泌および糖尿病の病態生理において重要な役割を果たすため、インスリン分泌を理解するために特に重要です .
炎症促進性調節と細胞増殖: ヒト前立腺癌細胞において、8-CPT-2Me-cAMPは、p-cPLA2S505、COX-2、およびPGE2のレベルを上昇させることが示されています。 また、細胞増殖を促進するため、Epac1は炎症促進性調節因子として機能することが示唆されています .
ラミニンへの細胞接着: この化合物は、ラミニンへの細胞接着を増加させます。ラミニンは、細胞移動、分化、および構造形成において必須のプロセスです。 このアプリケーションは、癌転移と組織工学の研究において特に関連しています .
作用機序
Target of Action
The primary target of 8-CPT-2Me-cAMP, sodium salt is Epac , the cAMP-sensitive guanine nucleotide-exchange factor for Rap1 and Rap2 . Epac plays a crucial role in various cellular processes, including cell adhesion, secretion, and gene expression .
Mode of Action
8-CPT-2Me-cAMP, sodium salt selectively activates Epac . The compound stimulates Epac-mediated Ca2+ release in pancreatic β-cells . This activation of Epac leads to the activation of Rap1, a small GTPase involved in signal transduction .
Biochemical Pathways
The activation of Epac by 8-CPT-2Me-cAMP, sodium salt affects several biochemical pathways. It stimulates the release of calcium ions, which can trigger various downstream effects, including the activation of other proteins and the initiation of specific cellular responses .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally.
Result of Action
The activation of Epac and the subsequent release of calcium ions can have various effects at the molecular and cellular levels. For instance, it has been shown to stimulate cell adhesion to laminin . In pancreatic β-cells, the compound triggers the release of calcium ions, which can affect insulin secretion .
生化学分析
Biochemical Properties
8-CPT-2Me-cAMP, sodium salt plays a significant role in biochemical reactions. It activates EPAC1, but not Protein Kinase A (PKA) . This compound increases Rap1 activation by EPAC1 . It interacts with light chain 2 (LC2) of the microtubule-associated protein MAP1A, enhancing this response .
Cellular Effects
In cellular processes, 8-CPT-2Me-cAMP, sodium salt has been observed to increase cell adhesion to laminin in LC2- and EPAC1-transfected cells . In Jurkat T cells, it activates Rap1, which is not affected by H-89, a PKA inhibitor .
Molecular Mechanism
The molecular mechanism of action of 8-CPT-2Me-cAMP, sodium salt involves its selective activation of EPAC . It stimulates Epac-mediated Ca2+ release in pancreatic β-cells in vitro .
特性
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na.H2O/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);;1H2/q;+1;/p-1/t10-,12-,13-,16-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSOXGMFVFZIS-IPBMGFFTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5NaO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635552 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634207-53-7 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)









